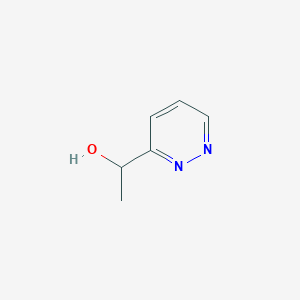

1-(Pyridazin-3-yl)ethanol

Descripción general

Descripción

“1-(Pyridazin-3-yl)ethanol” is a chemical compound with the linear formula C6H8N2O . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyridazinone derivatives, which includes “this compound”, has been achieved through various methods. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another approach involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3 . This indicates that the compound contains a pyridazin-3-yl group attached to an ethanol group.Chemical Reactions Analysis

Pyridazinone derivatives, including “this compound”, have been found to exhibit a wide range of pharmacological activities. This is due to the easy functionalization of various ring positions of pyridazinones, making them an attractive synthetic building block for designing and synthesis of new drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 124.14 . The compound is a powder and is stored at temperatures below -10 degrees Celsius .Aplicaciones Científicas De Investigación

Water Oxidation Catalysts

Research involving 1-(Pyridazin-3-yl)ethanol derivatives has shown potential in the field of water oxidation. A study by Zong and Thummel (2005) explored a family of Ru complexes using a bridging ligand related to Pyridazin-3-yl, demonstrating their effectiveness in oxygen evolution, indicating potential applications in water oxidation processes (Zong & Thummel, 2005).

Acyclonucleosides Synthesis

Choi, Lee, and Yoon (1991) explored the synthesis of novel acyclonucleosides using derivatives of Pyridazin-3-yl. This study highlighted the chemical versatility of these compounds, suggesting their potential application in the synthesis of complex organic molecules (Choi, Lee, & Yoon, 1991).

Crystallography and Drug Design

The crystal structure of PNU-97018, an angiotensin II receptor antagonist, featuring a Pyridazin-3-yl related compound was investigated by Ishii et al. (2002). This study offers insights into the structural aspects of these compounds, which could be crucial in drug design and development (Ishii et al., 2002).

Esterification Catalysts

Won et al. (2007) researched the use of (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters, a derivative of Pyridazin-3-yl, as catalysts for esterification. This work underscores the potential utility of these compounds in organic synthesis and industrial chemistry (Won et al., 2007).

Solubility Determination

The solubility of pyridazin-3-amine, a compound related to Pyridazin-3-yl, was determined in various organic solvents by Cao et al. (2012). Such studies are fundamental in understanding the physical properties of these compounds, which is essential in various industrial and pharmaceutical applications (Cao et al., 2012).

Pharmaceutical Applications

Research by Perrone et al. (2006) developed a chemoenzymatic route to synthesize optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a moiety of beta3-adrenergic receptor agonists. This highlights the potential pharmaceutical applications of Pyridazin-3-yl derivatives (Perrone et al., 2006).

Mecanismo De Acción

Target of Action

1-(Pyridazin-3-yl)ethanol is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Mode of Action

Pyridazinone derivatives have been known to interact with various targets to exert their pharmacological effects . For example, some pyridazinone derivatives have been reported to effectively lower blood pressure by antagonizing the α1-adrenoceptors .

Biochemical Pathways

Pyridazinone derivatives have been known to affect a diverse range of biochemical pathways, leading to their wide range of pharmacological activities .

Result of Action

Pyridazinone derivatives have been known to exert a wide range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer activities .

Safety and Hazards

Propiedades

IUPAC Name |

1-pyridazin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKAZYZDOBKGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

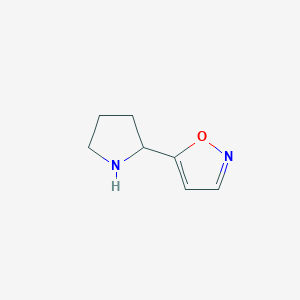

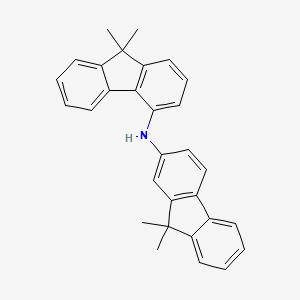

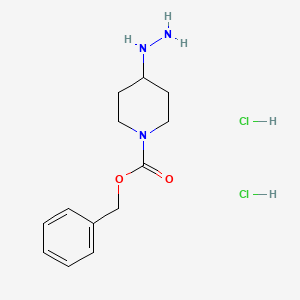

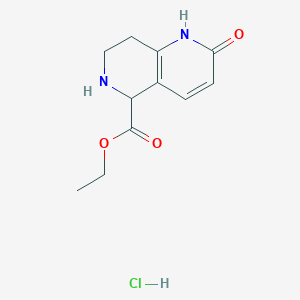

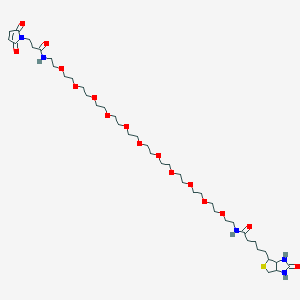

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)

![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)